1,1-Difluoro-2,2,2-trichloroethyl methyl ether
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Overview
Description
1,1-Difluoro-2,2,2-trichloroethyl methyl ether is a halogenated ether with the molecular formula C3H3Cl3F2O
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-2,2,2-trichloroethyl methyl ether typically involves the reaction of 1,1-difluoro-2,2,2-trichloroethanol with methanol in the presence of an acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired ether.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced separation techniques, such as distillation and chromatography, helps in obtaining the final product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2,2,2-trichloroethyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, reduced derivatives
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
1,1-Difluoro-2,2,2-trichloroethyl methyl ether has several applications in scientific research:
Chemistry: It serves as a solvent and reagent in organic synthesis and fluorination reactions.
Biology: The compound can be used in the study of lipid membranes and as a tool in biochemical assays.
Industry: The compound is used in the production of fluorinated materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1-Difluoro-2,2,2-trichloroethyl methyl ether exerts its effects involves its interaction with biological membranes and proteins. The compound's high fluorine content enhances its ability to penetrate lipid bilayers, leading to its anesthetic and neuromuscular blocking properties. The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1,1-Difluoro-2,2,2-trichloroethyl methyl ether is compared with other similar halogenated ethers, such as:
2,2-Dichloro-1,1-difluoroethyl methyl ether: Similar anesthetic properties but different halogenation pattern.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Used as a solvent for fluorinated materials.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used in battery systems to suppress dendrites.
Uniqueness: The uniqueness of this compound lies in its specific combination of fluorine and chlorine atoms, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1,1,1-trichloro-2,2-difluoro-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3F2O/c1-9-3(7,8)2(4,5)6/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDDMJXFCGEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-75-6 |
Source
|
Record name | 1,1-Difluoro-2,2,2-trichloroethyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 1,1-DIFLUORO-2,2,2-TRICHLOROETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K5ER3MJU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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